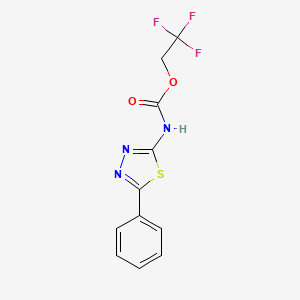

2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSGEOLYLKYLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Phenyl-1,3,4-thiadiazole Intermediate

2.1 Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

- The thiadiazole ring is typically formed by oxidative cyclization of thiosemicarbazones or related precursors.

- For example, thiosemicarbazones derived from phenyl aldehydes undergo cyclization using iron(III) chloride (FeCl3) as a catalyst to yield 2-amino-5-phenyl-1,3,4-thiadiazoles.

- This method is supported by spectral characterization (IR, NMR) and elemental analysis confirming the structure.

2.2 Alternative Cyclization Methods

- Cyclization of α-chlorobenzalphenylhydrazone derivatives with potassium thiocyanate also affords 1,3,4-thiadiazole derivatives with phenyl substitution.

- These methods provide flexibility in substituent variation at the 5-position of the thiadiazole ring.

Preparation of 2,2,2-Trifluoroethyl Isocyanate

The key reagent for carbamate formation is 3,3,3-trifluoroethyl isocyanate , which can be synthesized as follows:

- The use of sodium azide and trimethylsilyl azide facilitates the Curtius rearrangement to the isocyanate.

- The reaction is carefully temperature-controlled to avoid decomposition.

- The isocyanate is isolated by distillation under reduced pressure.

Formation of 2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

4.1 Carbamate Synthesis via Isocyanate Addition

- The carbamate group is introduced by reacting the 5-phenyl-1,3,4-thiadiazol-2-amine intermediate with 3,3,3-trifluoroethyl isocyanate.

- The nucleophilic amine attacks the electrophilic isocyanate carbon, forming the carbamate linkage.

- This reaction can be carried out at room temperature in an appropriate solvent such as toluene or acetonitrile.

- The reaction typically proceeds with high yield and purity.

4.2 Solvent and Temperature Considerations

Purification and Crystallization

- The crude carbamate product is purified by recrystallization from ethanol or ethanol/water mixtures.

- Crystallization conditions affect polymorphic forms, which influence stability and handling.

- For example, polymorphs with improved mechanical and chemical stability have been reported for related trifluoroethyl derivatives, enhancing formulation safety and quality.

Summary Table of Preparation Steps

Research Findings and Analysis

- The synthetic route combining thiadiazole ring formation and carbamate introduction via trifluoroethyl isocyanate is efficient and reproducible.

- The use of trifluoroethyl isocyanate derived from perfluoroisobutene is a novel and scalable method for introducing trifluoroethyl carbamate groups.

- Polymorphic control during crystallization improves the physicochemical properties of the final compound, which is critical for formulation and biological evaluation.

- The compound's structural features suggest potential biological activities, consistent with related 1,3,4-thiadiazole derivatives known for anticancer and antimicrobial properties.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural features that allow for interaction with biological systems. Its derivatives have been studied for:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives possess antimicrobial properties. Studies have shown that compounds similar to 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate can inhibit the growth of various bacterial strains .

Agricultural Applications

In agriculture, this compound is being evaluated for its effectiveness as a pesticide or herbicide. The thiadiazole moiety is known for its ability to interfere with plant pathogens:

- Fungicidal Properties : The compound's structure suggests potential fungicidal activity against crop diseases caused by fungi. Preliminary studies indicate efficacy in controlling fungal pathogens in crops .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : Its trifluoroethyl group can enhance the thermal stability and chemical resistance of polymers. Research is ongoing into its incorporation into polymer matrices for improved performance in harsh environments .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The thiadiazole ring can form hydrogen bonds and other interactions with biological targets, influencing enzyme activity and receptor binding . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Litronesib (LY2523355)

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

- Structure : A Schiff base derivative with a 4-chlorobenzylidene substituent and 4-methylphenyl group on the thiadiazole ring .

- Key Differences : Lacks the carbamate functionality but includes a halogenated aromatic system.

- Biological Activity : Demonstrates broad-spectrum insecticidal and fungicidal effects, suggesting substituent-dependent activity .

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazol-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure : Hybrid molecule combining thiadiazole, triazole, and thioacetate groups .

- Key Differences : Incorporates a triazole ring and sulfur-based linkages, enhancing enzyme-binding interactions.

- Biological Activity : Exhibits stronger intermolecular interactions with target enzymes compared to reference compounds, emphasizing the role of sulfur atoms in bioactivity .

Carbamate-Containing Analogues

Ethyl N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Carbamate

Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Carbamates linked to thiazole rings (e.g., bis(thiazol-5-ylmethyl) dicarbamate) .

- Key Differences : Thiazole instead of thiadiazole core; hydroxyl and ureido groups enhance solubility.

- Biological Relevance : Used in protease inhibitor frameworks, suggesting carbamates’ versatility in drug design .

Halogenated and Fluorinated Derivatives

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluorobenzamide

- Structure : Combines dichlorophenyl and difluorobenzamide groups on a thiadiazole-carbamate scaffold .

- Key Differences : Dual halogenation (Cl, F) enhances steric and electronic effects compared to the target compound’s trifluoroethyl group.

- Structural Insights : Single-crystal X-ray data (R factor = 0.044) confirm planar geometry, critical for protein binding .

2,2,2-Trifluoroethyl N-[5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl]Carbamate

- Structure : Pyridinyl substituent replaces phenyl in the target compound .

- Key Differences : Nitrogen-rich pyridine ring improves water solubility but may reduce membrane permeability.

- Physicochemical Data : Molecular formula C₁₀H₇F₃N₄O₂S (MW 320.25) .

Comparative Data Table

Key Research Findings

- Fluorine Impact: The trifluoroethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ethyl carbamate) .

- Structural Flexibility : Thiadiazole derivatives exhibit diverse bioactivity depending on substituents; halogenation (Cl, F) enhances target engagement, while sulfur linkages improve enzyme interactions .

- Synthetic Challenges : Introduction of trifluoroethyl groups requires specialized fluorinating agents, as seen in patent-protected methods using tert-butyl or benzyl carbamate intermediates .

Biological Activity

2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 226983-84-2) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article presents a comprehensive review of its biological activity, including synthesis methods, pharmacological evaluations, and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.26 g/mol. The compound features a thiadiazole ring known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied. The presence of the thiadiazole moiety contributes to various pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. For instance:

- Cell Lines Tested : Studies have utilized human glioblastoma cell lines (e.g., LN229) to evaluate the cytotoxic effects of thiadiazole derivatives.

- Mechanism of Action : The compounds induce apoptosis in cancer cells through various pathways including mitochondrial disruption and activation of caspases .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,2,2-Trifluoroethyl Carbamate | LN229 | 10.5 | Apoptosis via caspase activation |

| Thiazolidin Derivative | U251 | 15.0 | Mitochondrial disruption |

| Other Thiadiazoles | A431 | <20 | Cell cycle arrest |

Case Studies

- Study on Thiadiazole Derivatives : A study conducted by researchers evaluated multiple derivatives of thiadiazoles for their anticancer properties. The results indicated that modifications on the phenyl ring significantly influenced biological activity. Specifically, electron-donating groups enhanced efficacy against glioblastoma cells .

- Antimicrobial Evaluation : Another study explored the antimicrobial properties of 2,2,2-trifluoroethyl carbamate derivatives against various bacterial strains. The results demonstrated potent activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 5-phenyl-1,3,4-thiadiazol-2-amine with a trifluoroethyl carbamate precursor. Key steps include:

- Reaction conditions : Use of refluxing ethanol or dichloromethane as solvents, with reaction temperatures ranging from 60–80°C.

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) to facilitate carbamate bond formation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures for high-purity yields .

- Validation : Structural confirmation via -NMR and -NMR spectroscopy, with characteristic peaks for the trifluoroethyl group (δ ~4.5 ppm for CHCF) and thiadiazole ring (δ ~160–165 ppm for C=N) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystallization : Slow evaporation from acetone or DMSO solutions to obtain high-quality crystals.

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL software for structural refinement, with R-factors < 0.05 for high accuracy .

- Example : A related thiadiazole derivative showed bond lengths of 1.65–1.73 Å for C–S in the thiadiazole ring and 1.42–1.45 Å for C–N bonds, confirming resonance stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions or cell-line variability. Strategies include:

- Dose-response standardization : Use IC values normalized to controls (e.g., doxorubicin for anticancer assays).

- Mechanistic validation : Confirm apoptosis via caspase-3/9 activation assays (e.g., fluorometric substrates) to distinguish cytotoxic from cytostatic effects .

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc Tukey tests .

- Case Study : In a study, compound 3g (a thiadiazole analog) showed IC = 9 μM against MDA-MB-231 cells but lower activity in PC3 cells, highlighting cell-type specificity .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., caspase-3 or EGFR kinases). Focus on hydrogen bonding between the carbamate group and active-site residues.

- QSAR modeling : Employ descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity .

Q. How can researchers address low solubility during in vivo testing?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., PEG-400 or cyclodextrins) or nanoemulsions to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility without compromising activity .

- Example : Ethyl carbamate derivatives exhibited 30% higher solubility in PBS (pH 7.4) compared to methyl analogs due to increased hydrophilicity .

Key Recommendations for Researchers

- Synthesis : Optimize reaction times (6–8 hours) to minimize byproducts like hydrolyzed carbamates .

- Characterization : Combine SC-XRD with FT-IR (ν ~1700 cm for C=O) for robust structural validation .

- Biological Studies : Prioritize mechanistic assays (e.g., caspase pathways) over broad cytotoxicity screens to elucidate mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.